Desmethyl-O-Benzyl Apixaban Carboxylate is a derivative of Apixaban, an oral anticoagulant primarily used for the prevention of thromboembolic events such as stroke and deep vein thrombosis. This compound is classified under small molecules and is recognized for its role as a direct factor Xa inhibitor, which is crucial in the coagulation cascade. The structural modifications of Apixaban lead to variations in pharmacological properties, making derivatives like Desmethyl-O-Benzyl Apixaban Carboxylate significant in medicinal chemistry and drug development.
Desmethyl-O-Benzyl Apixaban Carboxylate can be synthesized from Apixaban through specific chemical reactions that involve demethylation and carboxylation processes. The precursor compounds and synthetic pathways are critical for producing this derivative, which may exhibit different pharmacodynamics compared to its parent compound.
The synthesis of Desmethyl-O-Benzyl Apixaban Carboxylate can be achieved through several steps involving the modification of Apixaban. A common method includes:
Desmethyl-O-Benzyl Apixaban Carboxylate retains the core structure of Apixaban but with modifications that include:
The chemical formula can be represented as with a molecular weight of approximately 460.48 g/mol.
Desmethyl-O-Benzyl Apixaban Carboxylate can undergo various chemical reactions typical for carboxylic acids and aromatic compounds, including:
These reactions are facilitated by standard organic synthesis techniques, utilizing catalysts or specific reagents to drive the desired transformations while maintaining high selectivity.
The mechanism of action for Desmethyl-O-Benzyl Apixaban Carboxylate is similar to that of Apixaban. It functions as a selective inhibitor of factor Xa, which plays a pivotal role in the coagulation pathway:
Data from pharmacological studies indicate that the binding affinity (Ki values) for factor Xa is significantly lower than that for other proteolytic enzymes involved in hemostasis, ensuring targeted anticoagulant effects.
Relevant analyses such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide insights into thermal stability and phase transitions.
Desmethyl-O-Benzyl Apixaban Carboxylate holds potential in scientific research primarily related to:
Desmethyl-O-benzyl apixaban carboxylate emerges from targeted structural modifications of the parent apixaban scaffold (1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide) [1] [4]. Rational design focuses on two key regions:
Functional group interplay is critical: the phenolic oxygen serves as a nucleophile for benzylation, while the carboxylate provides electrostatic stabilization. Molecular dynamics simulations confirm preserved binding to FXa’s catalytic triad (Ser195, His57, Asp102) despite modifications [7].
The synthesis initiates with sequential demethylation and carboxylation of apixaban:
Table 1: Kinetic Parameters for Demethylation Reagents
Reagent | Temperature (°C) | Rate Constant (min⁻¹) | Yield (%) |
---|---|---|---|
BBr₃/DCM | –78 | 0.12 | 95 |
AlCl₃/Thiophenol | 25 | 0.07 | 78 |
HI/AcOH | 110 | 0.15 | 82 |
Benzylation of the phenolic –OH group necessitates precise protecting group (PG) management:
Regioselectivity is validated via ¹H-NMR: the phenolic proton (δ 9.2 ppm) disappears post-benzylation, while pyrazole N–H (δ 12.3 ppm) remains intact [6].
Scalability requires optimizing each step and minimizing purification:
Critical impurities arise from side reactions:
Table 2: Impurity Profile and Control Strategies
Impurity | Structure | Origin | Mitigation Strategy | HPLC RT (min) |
---|---|---|---|---|
N-Benzyl apixaban carboxylate | Benzyl at pyrazole N1 | Benzylation | Reduce T to 40°C; 1.1 eq BnBr | 18.2 |
Benzyl ester derivative | Carboxylate esterified with Bn | O-Benzylation side-reaction | Boc protection pre-benzylation | 22.7 |
Incomplete demethylation | Residual 4-OCH₃ group | Demethylation step | Extend BBr₃ reaction time | 14.5 |
HPLC-UV (225 nm) with a core-shell C18 column (Ascentis Express®) resolves impurities at 0.5–5.0% levels [6].
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2